Propamocarb hydrochloride

Description

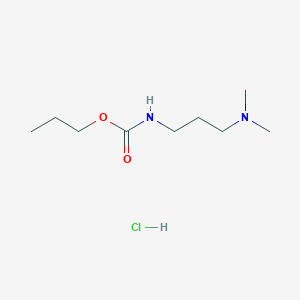

Structure

3D Structure of Parent

Properties

IUPAC Name |

propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIMSXGUTQTKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034849 | |

| Record name | Propamocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] Colorless to yellow odorless solid; Formulated as soluble concentrate/liquid; [Reference #1] | |

| Record name | Propamocarb hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000029 [mmHg] | |

| Record name | Propamocarb hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25606-41-1 | |

| Record name | Propamocarb hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25606-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propamocarb hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl [3-(dimethylamino)propyl]carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPAMOCARB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39TC0925S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Propamocarb Hydrochloride on Oomycetes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic carbamate fungicide with specific and potent activity against pathogens in the class Oomycetes.[1][2] Its efficacy stems from a multi-faceted mechanism of action that primarily disrupts the integrity of the oomycete cell membrane by interfering with essential lipid biosynthesis pathways.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key biochemical and physiological impacts on Oomycetes.

Core Mechanism of Action: Disruption of Lipid Biosynthesis

The primary mode of action of this compound is the inhibition of phospholipid and fatty acid synthesis, crucial components for the formation and function of cell membranes in Oomycetes.[3] Unlike fungi, which rely on ergosterol, Oomycetes have unique membrane compositions, and this difference is a key factor in the fungicide's selectivity.[4] By disrupting the production of these fundamental building blocks, propamocarb compromises the structural integrity of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, a cessation of growth.[3][5]

This disruption is particularly effective against the mycelial development and the formation of reproductive structures like spores.[3] The systemic nature of this compound allows it to be absorbed by the roots and translocated throughout the plant, offering comprehensive protection against various diseases such as damping-off, root rot, and downy mildew caused by genera like Pythium, Phytophthora, and Peronospora.[2][6][7]

A notable biochemical marker of propamocarb action in Pythium and Phytophthora species is the accumulation of an unusual fatty acid, Δ⁷-hexadecenoic acid, which is not typically found in fungi.[8] This suggests a specific disruption in the fatty acid desaturation or elongation pathways.

Physiological Impact on the Oomycete Life Cycle

This compound's interference with fundamental cellular processes results in significant inhibitory effects across multiple stages of the oomycete life cycle. Its efficacy is not limited to mycelial growth but extends to crucial reproductive and infective stages, making it a valuable tool for preventive disease management.[9][10]

-

Mycelial Growth: Inhibition of membrane synthesis directly halts the extension of hyphae.

-

Sporangium Production: The formation of sporangia, which house the zoospores, is significantly reduced.[9]

-

Zoospore Motility and Germination: The fungicide impairs the motility of zoospores and inhibits their subsequent germination, preventing them from locating and infecting host tissue.[9][11]

This multi-stage inhibition underscores the importance of applying this compound preventively, as it is more effective at stopping infection from zoospores than controlling established mycelial infections.[10][11][12]

Quantitative Efficacy Data

The effectiveness of this compound varies between oomycete species and their different life stages.[10] The half-maximal effective concentration (EC₅₀) is a standard measure of a fungicide's potency.[13] The following tables summarize key quantitative data from published research.

Table 1: EC₅₀ Values of this compound against Phytophthora nicotianae [9][11]

| Life Stage | EC₅₀ Range (µg/mL) | Description of Effect |

| Mycelial Growth | 2,200 - 90,100 | Inhibition of vegetative hyphal extension. |

| Sporangium Production | 133.8 - 481.3 | Reduction in the formation of sporangia. |

| Zoospore Motility | 88.1 - 249.8 | Cessation of flagellar movement in zoospores. |

| Zoospore Germination | 1.9 - 184.6 | Inhibition of germ tube formation from encysted zoospores. |

Table 2: Comparative EC₅₀ Values for Mycelial Growth in Different Phytophthora Species [10]

| Species | EC₅₀ (µg/mL) |

| P. cactorum | 29.3 |

| P. palmivora | 111 |

| P. infestans | 6,246 |

| P. drechsleri | >1,000 |

| P. nicotianae | >1,000 |

Note: Data compiled from various studies; experimental conditions may differ.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for assessing the in vitro efficacy of this compound against Oomycetes.[9][11]

Protocol 1: Mycelial Growth Inhibition Assay

This protocol determines the EC₅₀ value of this compound on the vegetative growth of an oomycete.

-

Medium Preparation: Prepare 20% clarified V8 juice agar. Autoclave and cool to 50-55°C.

-

Fungicide Incorporation: Prepare a stock solution of this compound. Perform serial dilutions and add the appropriate volume to the molten agar to achieve final concentrations (e.g., 0, 1, 10, 25, 50, 100 µg/mL). A non-amended medium serves as the control.

-

Plate Inoculation: Pour the amended agar into petri dishes. Place a 5-mm diameter mycelial plug, taken from the leading edge of an actively growing oomycete culture, in the center of each plate.

-

Incubation: Incubate the plates in the dark at a species-appropriate temperature (e.g., 25°C for P. nicotianae) for a defined period (e.g., 3-5 days).

-

Data Collection: Measure the colony diameter in two perpendicular directions for each plate.

-

Analysis: Calculate the percentage of growth inhibition relative to the non-amended control. Use probit analysis or non-linear regression to determine the EC₅₀ value, which is the concentration that inhibits growth by 50%.

Protocol 2: Zoospore Germination and Motility Assay

This protocol assesses the impact on the infective zoospore stage.

-

Zoospore Production: Grow the oomycete culture on V8 agar. Induce sporangia formation and zoospore release by washing the plates with sterile water and inducing cold shock.

-

Fungicide Treatment: Prepare a zoospore suspension and adjust its concentration. Add this compound to aliquots of the suspension to achieve the desired final concentrations (e.g., 0, 5, 50, 500 µg/mL).

-

Motility Assessment: Immediately after adding the fungicide, place a drop of the suspension on a microscope slide. Observe under a compound microscope and record the time until >90% of zoospores become immotile.

-

Germination Assessment: Plate the treated zoospore suspensions onto water agar. Incubate for 24 hours.

-

Analysis: Using a microscope, count the number of germinated and non-germinated zoospores (a minimum of 100 per plate). Calculate the percentage of germination inhibition relative to the control to determine the EC₅₀ value.

Resistance Potential

This compound's efficacy is enhanced by its multi-site mode of action.[3] Unlike fungicides that target a single enzyme or protein, propamocarb disrupts a broader metabolic process (lipid synthesis). This makes it more difficult for oomycete populations to develop resistance through a single gene mutation, positioning it as a valuable component in integrated pest management (IPM) and fungicide resistance management programs.[3][8]

Conclusion

This compound remains a critical tool for the management of oomycete pathogens. Its primary mechanism of action involves the targeted inhibition of fatty acid and phospholipid biosynthesis, leading to a catastrophic loss of cell membrane integrity. This activity disrupts multiple phases of the oomycete life cycle, from mycelial growth to zoospore germination. The quantitative data and experimental protocols provided herein offer a robust framework for further research and development in the field of oomycete control. A thorough understanding of this mechanism is paramount for its effective and sustainable application in agriculture.

References

- 1. fao.org [fao.org]

- 2. This compound TC - HEBEN [hb-p.com]

- 3. nbinno.com [nbinno.com]

- 4. Sterol biosynthesis in oomycete pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ariashimi.ir [ariashimi.ir]

- 7. assets.envu.com [assets.envu.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Effects of this compound on Mycelial Growth, Sporulation, and Infection by Phytophthora nicotianae Isolates from Virginia Nurseries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

What is the chemical structure of Propamocarb hydrochloride?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic fungicide belonging to the carbamate class of chemicals. It is widely utilized in agriculture to control a range of plant diseases caused by Oomycete pathogens, such as Pythium and Phytophthora species.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies for this compound. Detailed experimental protocols and visual diagrams of key pathways and workflows are included to support research and development activities.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Propamocarb.[3][4] The addition of hydrochloric acid enhances its water solubility and stability.[3] The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | propyl N-[3-(dimethylamino)propyl]carbamate;hydrochloride | [5][] |

| CAS Number | 25606-41-1 | [4][7] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [5][7][8] |

| Molecular Weight | 224.73 g/mol | [][7] |

| Boiling Point | 272.3°C at 760 mmHg | [] |

| Flash Point | >100 °C (>212 °F) | [9] |

| Water Solubility | 9.0 x 10⁵ mg/L at 20°C, pH 7.0 | [9] |

| LogP (Kow) | 1.12 | [9] |

| Vapor Pressure | 5.48 x 10⁻² mm Hg at 25°C | [9] |

Mechanism of Action

This compound functions as a systemic fungicide with protective action.[8][10] It is absorbed by the roots and leaves and translocated throughout the plant.[3][8] The primary mode of action involves the inhibition of phospholipid and fatty acid biosynthesis in the fungal cell membrane.[1][2][11] This disruption of cell membrane integrity leads to the cessation of mycelial growth, inhibition of sporangia formation, and prevention of spore germination, ultimately causing the death of the pathogenic fungus.[2] Due to its unique mechanism, there is no known cross-resistance with other oomycete-controlling fungicides.[2]

Caption: Simplified signaling pathway of Propamocarb's fungicidal action.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of n-propyl chloroformate with N,N-dimethyl-1,3-propanediamine.[7][8] This nucleophilic substitution reaction involves the amine group of N,N-dimethyl-1,3-propanediamine attacking the electrophilic carbonyl carbon of n-propyl chloroformate.[3]

Caption: Logical relationship in the synthesis of this compound.

Experimental Protocol for Synthesis

The following is a generalized protocol based on patented synthesis methods.[8][12][13]

-

Reaction Setup: To a reaction vessel, add measured amounts of N,N-dimethyl-1,3-propanediamine, water, and an anti-hydrolysis agent.[8][13]

-

Addition of Reactant: While stirring and maintaining the temperature between 23-28°C, slowly add n-propyl chloroformate dropwise over a period of 7-8 hours.[8][13]

-

pH Adjustment and Reaction: Adjust the pH of the reaction mixture to between 5 and 7.[13] Allow the reaction to proceed for an additional 2-6 hours under thermal insulation.[8][12][13]

-

Dehydration: Following the reaction, perform vacuum dehydration at a reduced pressure and a temperature not exceeding 110°C to remove water.[8]

-

Product Isolation: The final product, this compound, is discharged after dehydration.[8] The yield of this process can be greater than 95%.[14]

Analytical Methodologies

The quantification of this compound in various matrices is crucial for quality control and residue analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed methods.[15][16][17][18]

Caption: A generalized experimental workflow for the analysis of Propamocarb.

Experimental Protocol for HPLC Analysis

This protocol is based on the CIPAC method for the determination of this compound in soluble concentrate (SL) formulations.[18][19]

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a standard solution of known concentration.[15]

-

Sample Preparation: Accurately weigh a sample of the formulation containing this compound and dissolve it in methanol.[18]

-

Chromatographic Conditions:

-

Column: Silica gel, 5 µm particle size.[15]

-

Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS-compatible methods, formic acid should be used instead of phosphoric acid.[16]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.

-

Injection Volume: 10 µL.[15]

-

Detection: UV detector at an appropriate wavelength or a mass spectrometer.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Compare the peak area of this compound in the sample chromatogram with that of the standard chromatogram to calculate the concentration of the active ingredient.[15][18]

Experimental Protocol for LC-MS Analysis in Wine

This protocol is adapted from a method for determining Propamocarb residues in wine.[17]

-

Sample Preparation: Dilute red wine samples 40-fold and white wine samples 20-fold with water.[17]

-

LC-MS Conditions:

-

Calibration and Quantification: Use matrix-matched calibrant solutions to create a calibration curve for quantification. The reported limit of detection is 0.025 mg/kg for white wine and 0.05 mg/kg for red wine.[17]

Spectroscopic Data

Mass spectrometry is a key tool for the identification and confirmation of Propamocarb.

-

GC-MS: In Gas Chromatography-Mass Spectrometry, the mass spectrum of standard Propamocarb shows characteristic abundant ions at m/z 72, 129, 143, and 188, with a base peak at m/z 58.[20]

-

LC-MS (ESI+): In Liquid Chromatography-Mass Spectrometry with positive electrospray ionization, Propamocarb is detected as the protonated molecule [M+H]⁺ at m/z 189.[9][17]

Conclusion

This compound remains a significant fungicide for the control of Oomycete pathogens in agriculture. Its systemic activity and unique mode of action make it a valuable tool in disease management and resistance management programs. The synthetic routes are well-established, and robust analytical methods are available for its quantification in various matrices. This guide provides a comprehensive technical overview to aid researchers and professionals in their work with this important compound.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. Downy mildew solution: this compound - HEBEN [hb-p.com]

- 3. Propamocarb (Ref: SN 39744) [sitem.herts.ac.uk]

- 4. Propamocarb - Wikipedia [en.wikipedia.org]

- 5. This compound | C9H21ClN2O2 | CID 15575641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound (Ref: SN 66752) [sitem.herts.ac.uk]

- 9. Propamocarb | C9H20N2O2 | CID 32490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 722 SL – Zenith Crop Sciences [zenithcropsciences.com]

- 11. nbinno.com [nbinno.com]

- 12. CN101548682A - Novel method for synthesizing this compound of 722 g/l - Google Patents [patents.google.com]

- 13. CN103965080A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 14. CN113563230B - Preparation method of this compound technical - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. This compound | SIELC Technologies [sielc.com]

- 17. Determination of residues of propamocarb in wine by liquid chromatography-electrospray mass spectrometry with direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound [cipac.org]

- 19. fao.org [fao.org]

- 20. researchgate.net [researchgate.net]

Propamocarb Hydrochloride: A Technical Guide to Synthesis and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic carbamate fungicide widely utilized in agriculture to control a range of plant diseases caused by Oomycetes.[1][2][3][4][5] Its efficacy lies in its ability to be absorbed by the plant's roots, stems, and leaves and then translocated throughout the plant, offering protective action against pathogens like Pythium and Phytophthora species.[1][2][4][6] This document provides an in-depth technical overview of the synthesis of this compound, its mode of action, and the synthesis of related compounds.

The primary mechanism of action of propamocarb involves the inhibition of phospholipid and fatty acid biosynthesis within the fungal cell membrane.[6][7][8] This disruption of essential cellular components impedes mycelial growth, the formation of sporangia, and the germination of spores, ultimately leading to the cessation of fungal proliferation.[6][7]

Core Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through a nucleophilic substitution reaction between N,N-dimethyl-1,3-propanediamine (DMAPA) and propyl chloroformate .[1][2][9] The amine group of DMAPA acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propyl chloroformate. The resulting product, propamocarb, is typically formulated as a hydrochloride salt to improve its water solubility and stability.[1]

Various methodologies have been patented, optimizing for yield, purity, and environmental impact. These methods differ in their use of solvents, temperature control, and purification steps.

Experimental Protocols for this compound Synthesis

Several synthetic routes have been documented, each with specific conditions and resulting yields. Below are detailed protocols derived from patent literature.

Method 1: Aqueous Medium Synthesis

This method utilizes water as a solvent and incorporates an anti-hydrolysis agent to improve reaction efficiency.

-

Reactants :

-

Procedure :

-

To a reaction kettle, add measured amounts of N,N-dimethyl-1,3-propanediamine, an anti-hydrolysis agent, and water. Stir the mixture to ensure homogeneity.[2][11]

-

Initiate cooling of the reactor. While stirring, add propyl chloroformate dropwise.

-

Maintain the reaction temperature between 23-28°C. The rate of addition should be controlled to complete the addition over 7-8 hours.[2][11]

-

After the addition is complete, allow the mixture to undergo a thermal insulation reaction for 2 hours.[2]

-

Following the insulation period, perform vacuum dehydration at a reduced pressure (e.g., 0.098 MPa) and a temperature not exceeding 110°C.[2][11]

-

The final product is discharged after dehydration is complete. The recovered water can be recycled.[2][11]

-

Method 2: Propanol as Solvent

This process utilizes propanol as the reaction solvent, which surprisingly does not significantly react with the propyl chloroformate, leading to high yields.[9]

-

Reactants :

-

N,N-dimethyl-1,3-propanediamine (184.4 g)

-

Propyl chloroformate (227.3 g)

-

Recycled propanol (443.5 g)

-

-

Procedure :

-

Add N,N-dimethyl-1,3-propanediamine dropwise to recycled propanol at a temperature of 20-40°C.[9]

-

Subsequently, add propyl chloroformate dropwise over a period of 30-40 minutes.[9]

-

The reaction is exothermic; cool the flask to maintain the temperature at 80-85°C.[9]

-

After the reaction is complete, distill off the propanol, which can be reused.[9]

-

The remaining residue is this compound.[9]

-

Method 3: Solvent-Free Gas-Phase Synthesis

This innovative method avoids the use of any solvent, presenting a more environmentally friendly approach.

-

Reactants :

-

N-propyl chloroformate

-

N,N-dimethyl-1,3-propanediamine

-

-

Procedure :

-

Separately convey N-propyl chloroformate and N,N-dimethyl-1,3-propanediamine into a gasification chamber using flow pumps. The molar ratio of N,N-dimethyl-1,3-propanediamine to N-propyl chloroformate should be between 0.8 and 1.2.[12]

-

The gasified raw materials are then introduced into a reactor.[12]

-

The reaction is carried out at a temperature of 160-165°C.[12]

-

The resulting this compound is separated from the gas phase using a gas-liquid separator.[12]

-

Quantitative Data Summary

| Method | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| Aqueous Medium | Water | 23-28°C | 7-8 hours (addition) + 2 hours (insulation) | >98% | >97% | [12] |

| Propanol | Propanol | 80-85°C | 30-40 minutes (addition) | 97% (based on DMAPA), 95% (based on propyl chloroformate) | Not specified | [9] |

| Solvent-Free | None (Gas Phase) | 160-165°C | Continuous | 98.9% | 97.3% | [12] |

| Toluene | Toluene | 55-60°C | 30-40 minutes (addition) | 93% (based on DMAPA), 79% (based on propyl chloroformate) | Not specified | [9] |

Visualizing the Synthesis Workflow

The general synthesis process can be visualized as a straightforward workflow.

Caption: General synthesis workflow for this compound.

Synthesis of Key Precursors and Related Derivatives

The synthesis of the starting material, N,N-dimethyl-1,3-propanediamine (DMAPA), is a critical aspect of the overall manufacturing process. Additionally, the synthesis of compounds with similar structural motifs provides insight into the broader chemistry.

Synthesis of N,N-dimethyl-1,3-propanediamine (DMAPA)

DMAPA is typically synthesized via a two-step process starting from acrylonitrile and dimethylamine.[13][14][15]

-

Addition Reaction : Acrylonitrile reacts with dimethylamine to form N,N-dimethyl-aminopropionitrile (DMAPN).[14]

-

Hydrogenation : The resulting DMAPN is then hydrogenated, typically using a Raney-Ni or a Ni-based alloy catalyst, to yield N,N-dimethyl-1,3-propanediamine.[13][14][15]

This process can be performed in a continuous manner using microchannel reactors for the addition step and a continuous hydrogenation reactor, achieving high conversion rates and selectivity.[13][14]

Synthesis of 3-(Dimethylamino)propyl Chloride Hydrochloride

This compound is a derivative useful in various organic syntheses.

-

Reactants :

-

3-dimethylamino-1-propanol (15 g)

-

Thionyl chloride (21 g)

-

Chloroform (150 mL)

-

-

Procedure :

-

Dissolve 3-dimethylamino-1-propanol in chloroform and cool the solution to 0°C.[16]

-

Add thionyl chloride slowly and dropwise to the stirred solution.[16]

-

After addition, heat the reaction mixture to reflux and maintain for 5 hours.[16]

-

Upon completion, cool the mixture to room temperature.[16]

-

Remove the solvent by distillation under reduced pressure to obtain the crude product.[16]

-

Wash the crude product with a mixture of dichloromethane and petroleum ether to yield N,N-dimethylaminopropyl chloride hydrochloride (22 g, 98% yield).[16]

-

Biological Activity and Signaling Pathway

Propamocarb's fungicidal activity stems from its ability to disrupt the synthesis of key components of the fungal cell membrane.

Caption: Propamocarb inhibits phospholipid and fatty acid synthesis.

This inhibition of lipid synthesis compromises the structural integrity of the fungal cells, leading to a halt in their growth and reproduction.[7] This multi-site targeting mechanism is advantageous as it reduces the likelihood of fungi developing resistance compared to fungicides with a single mode of action.[7]

Analytical Methods

The quantification of this compound in formulations is typically performed using high-performance liquid chromatography (HPLC).

-

Outline of Method : The sample is dissolved in a suitable solvent, such as methanol, and then separated by liquid chromatography, often on a silica column. The concentration of this compound is determined by comparing the peak areas from the sample to those of an external calibration standard.[17][18] This method is suitable for soluble liquid (SL) formulations.[17]

Conclusion

The synthesis of this compound is a well-established industrial process, with the reaction between N,N-dimethyl-1,3-propanediamine and propyl chloroformate being the cornerstone of its production. Research and patent literature reveal a continuous effort to refine this process, with innovations such as solvent-free gas-phase reactions and the use of propanol as a dual solvent-reactant offering improvements in yield, safety, and environmental footprint. Understanding these synthetic pathways, along with the compound's mode of action, is crucial for professionals engaged in the development and application of fungicidal technologies. The detailed protocols and quantitative data presented herein serve as a valuable technical resource for further research and development in this field.

References

- 1. Propamocarb (Ref: SN 39744) [sitem.herts.ac.uk]

- 2. This compound (Ref: SN 66752) [sitem.herts.ac.uk]

- 3. fao.org [fao.org]

- 4. This compound TC - HEBEN [hb-p.com]

- 5. 685. Propamocarb (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 6. Downy mildew solution: this compound - HEBEN [hb-p.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1254894A1 - Process for the preparation of propamocarb - Google Patents [patents.google.com]

- 10. CN101548682A - Novel method for synthesizing this compound of 722 g/l - Google Patents [patents.google.com]

- 11. CN103965080A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 12. CN113563230B - Preparation method of this compound technical - Google Patents [patents.google.com]

- 13. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 14. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 15. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 16. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 17. This compound [cipac.org]

- 18. scribd.com [scribd.com]

Propamocarb Hydrochloride's Disruption of Phospholipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic carbamate fungicide with established efficacy against oomycete pathogens, a class of destructive plant parasites including notorious species from the Phytophthora and Pythium genera.[1][2][3] Its primary mode of action is the disruption of fundamental cellular processes, specifically the biosynthesis of phospholipids and fatty acids.[1] This interference with lipid metabolism compromises the integrity and functionality of the pathogen's cell membranes, ultimately leading to the cessation of growth and development.[1] This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's inhibitory effects on phospholipid synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction: The Critical Role of Phospholipids in Oomycete Pathogens

Phospholipids are amphipathic molecules that form the structural basis of all biological membranes. In oomycetes, as in other eukaryotes, the plasma membrane and internal organellar membranes are composed of a phospholipid bilayer. This bilayer is crucial for maintaining cellular integrity, regulating the passage of molecules, and providing a matrix for membrane-bound enzymes involved in various metabolic and signaling pathways. The major classes of phospholipids in fungi and oomycetes include phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylinositol (PI).[4] The precise composition and regulation of these phospholipids are vital for the pathogen's growth, sporulation, and infectivity.

This compound exerts its fungicidal activity by targeting the intricate pathways of phospholipid and fatty acid biosynthesis.[1][2] While the overarching mechanism is understood to be the disruption of membrane formation, the specific enzymatic targets within these pathways are a subject of ongoing investigation.

The Biochemical Nexus: Propamocarb's Impact on Fatty Acid and Phospholipid Synthesis

The biosynthesis of phospholipids is intrinsically linked to the synthesis of fatty acids, which provide the hydrophobic tails of these essential membrane components. Evidence strongly suggests that this compound interferes with fatty acid metabolism in oomycetes.

Alteration of Fatty Acid Profiles: The Accumulation of Δ7-Hexadecenoic Acid

A key indicator of propamocarb's effect on fatty acid synthesis is the observed accumulation of an unusual fatty acid, Δ7-hexadecenoic acid, in oomycetes such as Pythium ultimum and various Phytophthora species upon treatment with the fungicide.[5] This finding is significant as this particular fatty acid is not typically found in these organisms, suggesting that propamocarb blocks a specific step in the fatty acid elongation or desaturation pathway. The precise enzyme inhibited remains to be definitively identified, but it is hypothesized to be a fatty acid desaturase or elongase.

Disruption of Phospholipid Biosynthesis

The disruption of fatty acid metabolism has a direct downstream effect on phospholipid synthesis. With an altered pool of available fatty acids, the pathogen is unable to produce the correct phospholipids required for functional membranes. While the specific enzymatic target of propamocarb within the phospholipid biosynthesis pathway has not been definitively elucidated in oomycetes, the general pathway provides potential points of inhibition.

In fungi, the synthesis of major phospholipids like phosphatidylcholine can occur through the Kennedy pathway, which involves the sequential action of choline kinase, CTP:phosphocholine cytidylyltransferase (CCT), and cholinephosphotransferase. Inhibition of any of these enzymes would lead to a depletion of phosphatidylcholine, a major component of oomycete membranes.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound have been quantified against various life stages of oomycete pathogens. The following table summarizes the effective concentration (EC50) values for this compound against Phytophthora nicotianae.

| Life Stage | EC50 Range (µg/mL) | Reference |

| Mycelial Growth | 2,200 - 90,100 | [6] |

| Sporangium Production | 133.8 - 481.3 | [6] |

| Zoospore Motility | 88.1 - 249.8 | [6] |

| Zoospore Germination | 1.9 - 184.6 | [6] |

Table 1: EC50 values of this compound against different developmental stages of Phytophthora nicotianae.

Experimental Protocols

Analysis of Fatty Acid Composition in Oomycetes Treated with this compound

This protocol outlines a general method for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) to investigate the effects of this compound on the fatty acid profile of oomycetes.

Materials:

-

Oomycete culture (e.g., Phytophthora spp. or Pythium spp.)

-

Liquid growth medium appropriate for the oomycete

-

This compound solution of known concentration

-

Methanol

-

Chloroform

-

Internal standard (e.g., heptadecanoic acid)

-

BF3-methanol or other transesterification reagent

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

-

Culturing and Treatment: Grow the oomycete in liquid medium to the desired growth phase. Introduce this compound at various concentrations to the cultures and incubate for a defined period. Include a solvent control.

-

Harvesting and Lipid Extraction: Harvest the mycelia by filtration. Perform a total lipid extraction using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.

-

Transesterification: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs) by heating with BF3-methanol.

-

Extraction of FAMEs: Extract the FAMEs from the reaction mixture with hexane.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the relative amounts of each fatty acid.

In Vitro Assay for Fatty Acid Synthase (FAS) Inhibition

This protocol provides a method to assess the direct inhibitory effect of this compound on fatty acid synthase activity.

Materials:

-

Partially purified fatty acid synthase from the target oomycete

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0, with DTT)

-

This compound solutions of varying concentrations

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation: Isolate and partially purify fatty acid synthase from the oomycete mycelia.

-

Assay Mixture: Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and NADPH.

-

Inhibitor Incubation: Add different concentrations of this compound to the assay mixture and pre-incubate with the enzyme for a short period.

-

Reaction Initiation: Initiate the reaction by adding malonyl-CoA.

-

Monitoring NADPH Oxidation: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH during fatty acid synthesis.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration and determine the IC50 value of this compound for FAS activity.

Conclusion and Future Directions

This compound's mode of action through the inhibition of phospholipid and fatty acid synthesis represents a targeted and effective strategy for controlling oomycete pathogens. The accumulation of the unique fatty acid, Δ7-hexadecenoic acid, provides a significant clue to its specific impact on fatty acid metabolism. However, the precise enzymatic targets within both the fatty acid and phospholipid biosynthesis pathways in oomycetes remain to be definitively identified.

Future research should focus on:

-

Enzyme Inhibition Studies: Conducting in vitro enzyme assays with purified enzymes from oomycetes to identify the specific desaturase, elongase, or other enzymes in the lipid biosynthesis pathways that are directly inhibited by propamocarb.

-

Metabolomic and Lipidomic Analyses: Employing advanced analytical techniques to gain a more comprehensive understanding of the changes in the lipidome and metabolome of oomycetes upon treatment with propamocarb.

-

Molecular Docking and Structural Biology: Using computational and structural biology approaches to model the interaction of propamocarb with potential target enzymes to elucidate the molecular basis of inhibition.

A deeper understanding of the precise molecular targets of this compound will not only enhance our knowledge of its mode of action but also aid in the development of novel and more effective oomycete control agents and in managing the potential for fungicide resistance.

References

Propamocarb Hydrochloride's Disruption of Fungal Cell Membrane Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propamocarb hydrochloride is a systemic fungicide renowned for its efficacy against Oomycete pathogens, a group of destructive plant pathogens including Pythium and Phytophthora species.[1][2] Its primary mode of action resides in the disruption of fundamental cellular processes, specifically the biosynthesis of phospholipids and fatty acids.[1][3][4][5] This interference with the production of essential membrane components leads to a catastrophic loss of cell membrane integrity, ultimately increasing permeability and causing cell death. This technical guide provides an in-depth exploration of the core mechanism of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

Core Mechanism of Action: Inhibition of Phospholipid and Fatty Acid Synthesis

This compound's fungicidal activity is primarily attributed to its ability to inhibit the synthesis of phospholipids and fatty acids, which are indispensable components of fungal cell membranes.[1][4][5] The cell membrane is a critical barrier that maintains cellular homeostasis by regulating the passage of ions and molecules. By disrupting the production of its core building blocks, this compound compromises the structural and functional integrity of the fungal cell membrane.[1] This leads to a cascade of detrimental effects, including increased membrane permeability, leakage of essential cytoplasmic contents, and ultimately, cessation of growth and sporulation.[1][6]

The multifaceted nature of this mechanism, targeting multiple sites within the lipid biosynthesis pathways, contributes to a lower likelihood of resistance development compared to fungicides with a single mode of action.[1]

Quantitative Data: Impact on Fungal Growth and Development

While direct quantitative data on the alteration of membrane permeability by this compound is not extensively available in publicly accessible literature, studies have quantified its inhibitory effects on various growth and developmental stages of Oomycetes. The following table summarizes the effective concentration (EC50) values for this compound against Phytophthora nicotianae, a significant plant pathogen.

| Fungal Stage | EC50 (µg/mL) | Reference |

| Mycelial Growth | 2,200 - 90,100 | [7] |

| Sporangium Production | 133.8 - 481.3 | [7] |

| Zoospore Motility | 88.1 - 249.8 | [7] |

| Zoospore Germination | 1.9 - 184.6 | [7] |

These values demonstrate that this compound is highly effective in inhibiting the germination of zoospores and the production of sporangia at significantly lower concentrations than those required to inhibit mycelial growth, suggesting that the disruption of membrane formation is particularly critical during these developmental stages.

Experimental Protocols

Investigating the precise effects of this compound on fungal cell membrane permeability involves a variety of established experimental protocols. The following sections detail the methodologies that can be employed to quantify these effects.

Measurement of Mycelial Growth Inhibition

This protocol is used to determine the EC50 value of a fungicide on the vegetative growth of a fungus.

Protocol:

-

Medium Preparation: Prepare a suitable growth medium, such as clarified V8 agar, and amend it with a series of concentrations of this compound (e.g., 0, 1, 10, 25, 50, and 100 µg/mL).[7]

-

Inoculation: Place a mycelial plug of the target fungus (e.g., Phytophthora nicotianae) of a standardized diameter (e.g., 5 mm) onto the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate (without fungicide) reaches the edge of the plate.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis.

Electrolyte Leakage Assay

This assay measures the leakage of ions from fungal cells, which is an indicator of compromised membrane integrity.

Protocol:

-

Fungal Culture: Grow the target fungus in a liquid medium.

-

Treatment: Harvest the mycelia, wash them with deionized water, and resuspend them in a solution containing various concentrations of this compound.

-

Incubation: Incubate the mycelial suspensions for a defined period.

-

Conductivity Measurement: Measure the electrical conductivity of the supernatant at different time points using a conductivity meter.

-

Total Leakage: To determine the total electrolyte content, boil the mycelial suspensions to induce complete cell lysis and measure the final conductivity.

-

Analysis: Express the electrolyte leakage as a percentage of the total conductivity.

Fatty Acid Synthesis Inhibition Assay

This assay directly measures the inhibition of fatty acid synthesis in the presence of the fungicide.

Protocol:

-

Fungal Protoplasts/Spheroplasts Preparation: Prepare protoplasts or spheroplasts from the fungal mycelia to facilitate the uptake of radiolabeled precursors.

-

Radiolabeling: Incubate the protoplasts/spheroplasts with a radiolabeled precursor of fatty acid synthesis, such as [14C]acetate, in the presence of different concentrations of this compound.

-

Lipid Extraction: After incubation, extract the total lipids from the cells.

-

Separation and Quantification: Separate the fatty acids from the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Analysis: Quantify the amount of radiolabel incorporated into the fatty acid fraction using a scintillation counter. The inhibition of fatty acid synthesis is calculated as the percentage reduction in radiolabel incorporation compared to the control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental procedures described in this guide.

Caption: Mechanism of this compound on fungal cells.

Caption: Workflow for assessing membrane permeability via electrolyte leakage.

Conclusion

This compound remains a critical tool in the management of Oomycete-incited plant diseases. Its efficacy is rooted in the disruption of fundamental fungal cell membrane biosynthesis. While the direct quantification of membrane permeability changes induced by this fungicide requires further investigation, the available data on its potent inhibitory effects on fungal growth and development strongly support its proposed mechanism of action. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate details of its interaction with the fungal cell membrane, paving the way for the development of more effective and sustainable disease control strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. ariashimi.ir [ariashimi.ir]

- 3. Exposure to the fungicide propamocarb causes gut microbiota dysbiosis and metabolic disorder in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Initial Screening of Propamocarb Hydrochloride Against Plant Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Propamocarb hydrochloride, a systemic carbamate fungicide, against a range of economically important plant pathogens, primarily within the Oomycete class. This document outlines detailed experimental protocols, presents quantitative efficacy data in structured tables, and visualizes key biological and experimental workflows using Graphviz diagrams.

Introduction

This compound is a well-established fungicide recognized for its specific activity against Oomycetes, a group of destructive plant pathogens including Phytophthora and Pythium species.[1][2] These pathogens are responsible for a variety of devastating diseases such as late blight, damping-off, and root rot in numerous crops.[1] The mode of action of this compound involves the inhibition of phospholipid and fatty acid biosynthesis, which disrupts the formation of fungal cell membranes, thereby affecting mycelial growth, spore production, and germination.[1][3] This guide serves as a technical resource for researchers involved in the screening and development of fungicides, providing foundational data and methodologies for the evaluation of this compound's efficacy.

In-Vitro Efficacy Data

The following tables summarize the in-vitro efficacy of this compound against various plant pathogens, primarily focusing on the effective concentration required to inhibit 50% of growth or development (EC50).

Efficacy Against Phytophthora Species

This compound exhibits varied efficacy against different species of Phytophthora and its different life stages.

| Pathogen | Life Stage | EC50 (µg/mL) | Reference |

| Phytophthora nicotianae | Mycelial Growth | 2,200 - 90,100 | [4] |

| Sporangium Production | 133.8 - 481.3 | [4] | |

| Zoospore Motility | 88.1 - 249.8 | [4] | |

| Zoospore Germination | 1.9 - 184.6 | [4] | |

| Phytophthora cactorum | Mycelial Growth | Not significantly effective | [5] |

| Phytophthora palmivora | Mycelial Growth | 111 | [4] |

| Phytophthora drechsleri | Mycelial Growth | >1,000 | [4] |

| Phytophthora infestans | Mycelial Growth | 6,246 | [4] |

| Oospore Formation | Complete inhibition at 100 | [4] |

Efficacy Against Pythium Species

This compound is widely used for the control of Pythium species, which cause damping-off and root rot in a variety of crops.

| Pathogen | EC50 (µg/mL) | Reference |

| Pythium aphanidermatum | 10.21 | [4] |

| Pythium splendens | 0.5 - 10 | [4] |

| Pythium irregulare | 0.5 - 10 | [4] |

| Pythium ultimum | 0.5 - 10 | [4] |

| Pythium arrhenomanes | 0.5 - 10 | [4] |

In-Vivo, Greenhouse, and Field Efficacy

The following table summarizes the efficacy of this compound in controlling plant diseases in non-laboratory settings.

| Crop | Disease | Pathogen | Application Details | Efficacy | Reference |

| Potato | Late Blight | Phytophthora infestans | 6 sprays of 0.1% solution at 8-day intervals | 71.21% reduction in disease incidence, 65.32% reduction in severity, 85.82% increase in tuber yield over control. | [6] |

| Potato | Late Blight | Phytophthora infestans | In-vivo application on potted plants | 90% control at 676 - 1530 ppm | [7] |

| Cucumber | Downy Mildew | Pseudoperonospora cubensis | Field trial with Fluopicolide 6.25% + this compound 62.5% SC @ 1500 ml/ha | 82.43% disease control and 39.8% yield increase compared to untreated control. | [8] |

| Cucumber | Downy Mildew | Pseudoperonospora cubensis | Field trial in Florida | Provided adequate control in all three trials. | [9] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro screening experiments.

In-Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This protocol is a standard method for determining the fungitoxic activity of a compound against mycelial growth.

4.1.1 Materials

-

Pure culture of the test pathogen (e.g., Phytophthora or Pythium species)

-

Potato Dextrose Agar (PDA) or V8 juice agar

-

Sterile Petri dishes (90 mm)

-

This compound stock solution of known concentration

-

Sterile distilled water

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

4.1.2 Procedure

-

Media Preparation: Prepare the desired agar medium (e.g., PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

-

Fungicide Amendment: Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations. For the control plates, add an equivalent volume of sterile distilled water. Mix thoroughly by gentle swirling.

-

Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing culture of the test pathogen, cut a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the specific pathogen (typically 25 ± 2°C) in the dark.

-

Data Collection: Measure the colony diameter (in two perpendicular directions) daily or when the fungal growth in the control plates has reached the edge of the plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

% Inhibition = ((dc - dt) / dc) x 100

Where:

-

dc = average diameter of the fungal colony in the control plate

-

dt = average diameter of the fungal colony in the treated plate

-

4.1.3 Determination of EC50

The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logit analysis.

In-Vitro Zoospore Germination Assay

This protocol assesses the effect of a fungicide on the germination of oomycete zoospores.

4.2.1 Materials

-

Culture of the test pathogen capable of producing sporangia and releasing zoospores (e.g., Phytophthora nicotianae)

-

V8 juice agar or other suitable medium for sporulation

-

Sterile distilled water (chilled to 4°C)

-

This compound stock solution

-

Water agar plates

-

Microscope

4.2.2 Procedure

-

Zoospore Production: Grow the pathogen on a suitable medium to induce sporangia formation. To trigger zoospore release, flood the culture with chilled sterile distilled water and incubate at room temperature for about 20-30 minutes.

-

Zoospore Suspension: Collect the zoospore suspension and adjust the concentration using a hemocytometer.

-

Treatment: Prepare a series of dilutions of this compound in sterile distilled water.

-

Inoculation: Spread a known volume (e.g., 100 µL) of the adjusted zoospore suspension onto water agar plates containing the different concentrations of this compound.

-

Incubation: Incubate the plates at 25°C in the dark for 24-48 hours.

-

Data Collection: Using a microscope, count the number of germinated and non-germinated zoospores in a random field of view. A zoospore is considered germinated if the germ tube is at least half the diameter of the zoospore.

-

Calculation of Inhibition: Calculate the percentage of germination inhibition for each treatment compared to the control.

Visualizations

Signaling Pathway and Mode of Action

This compound's primary mode of action is the disruption of fatty acid and phospholipid biosynthesis, which are crucial for the formation and function of the pathogen's cell membrane.

Caption: Mode of action of this compound.

Experimental Workflow: In-Vitro Mycelial Growth Inhibition Assay

The following diagram illustrates the workflow for the poisoned food technique.

Caption: In-vitro screening workflow.

Conclusion

This compound demonstrates significant inhibitory activity against a range of Oomycete plant pathogens, particularly various species of Phytophthora and Pythium. Its efficacy varies depending on the pathogen species and the specific life stage being targeted, with zoospore germination often being more sensitive than mycelial growth. The provided experimental protocols offer a standardized approach for the initial screening and evaluation of this fungicide. The data and methodologies presented in this guide can serve as a valuable resource for researchers in the fields of plant pathology and fungicide development, aiding in the design of effective disease management strategies.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. This compound (Ref: SN 66752) [sitem.herts.ac.uk]

- 3. Downy mildew solution: this compound - HEBEN [hb-p.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Field Evaluation of Few Novel Fungicides against Potato Late Blight Disease [arccjournals.com]

- 7. Toxicity of propamocarb to the late blight fungus on potato [hero.epa.gov]

- 8. isvsvegsci.in [isvsvegsci.in]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

Propamocarb Hydrochloride: A Technical Guide to its Physical and Chemical Properties for Research Professionals

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of propamocarb hydrochloride, a systemic fungicide with specific activity against Oomycete pathogens. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of critical data and experimental methodologies to support further research and development efforts.

Executive Summary

This compound is a carbamate fungicide recognized for its systemic and protective action in various agricultural applications.[1] A thorough understanding of its physicochemical properties is fundamental for formulation development, environmental fate assessment, and toxicological studies. This guide summarizes key quantitative data, details standardized experimental protocols for their determination, and provides a visual representation of its mode of action.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various scientific and regulatory sources.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name (IUPAC) | propyl 3-(dimethylamino)propylcarbamate hydrochloride | [2] |

| CAS Registry Number | 25606-41-1 | [2] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [2] |

| Molecular Weight | 224.7 g/mol | [2] |

| Physical State | Colorless, very hygroscopic crystalline solid with a faint aromatic odor. | [3] |

| Melting Point | 45-64.2 °C | [2][3][4] |

| Vapor Pressure | 3.85 x 10⁻² mPa (20 °C) to 8.1 x 10⁻⁵ Pa (25 °C) | [2][4][5] |

| Density | 1.16 g/cm³ (20.5 °C) | [4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference(s) |

| Solubility in Water | >500 g/L (20 °C) | [2] |

| Solubility in Organic Solvents (g/L at 20-25 °C) | ||

| Methanol | >500 - 656 | [2][3] |

| Dichloromethane | >430 - >626 | [2][3] |

| Isopropanol | >300 | [3] |

| Acetone | 560 | [2] |

| Ethyl Acetate | 4.34 - 23 | [2][3] |

| Toluene | <0.1 - 0.14 | [2][3] |

| Hexane | <0.01 - <0.1 | [2][3] |

| n-Octanol/Water Partition Coefficient (log Kow) | -1.21 to -1.4 (pH 7) | [2][6] |

| Dissociation Constant (pKa) | 9.1 - 9.3 (20 °C) | [2][3] |

Table 3: Stability Profile

| Property | Details | Reference(s) |

| Hydrolytic Stability | Very stable; half-life of 5 days at pH 14, 1.3 x 10³ years at pH 9, and 1.3 x 10⁷ years at pH 5. | [3] |

| Thermal Stability | Stable at 55 °C for over 2 years. Decomposes at 150 °C. | [3][4] |

| Photolytic Stability | Stable to light, even with the addition of acetone. | [3] |

Experimental Protocols

The following methodologies are based on internationally recognized OECD Guidelines for the Testing of Chemicals and standard laboratory practices for determining the physicochemical properties of substances like this compound.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature at which the substance transitions from a solid to a liquid phase.

Apparatus:

-

Melting point apparatus with a heating block and temperature control.

-

Glass capillary tubes (one end sealed).

-

Thermometer or digital temperature probe.

Procedure:

-

A small amount of finely powdered, dry this compound is introduced into a glass capillary tube.

-

The tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which melting begins and is complete are observed and recorded as the melting range. A narrow melting range is indicative of a pure substance.

Vapor Pressure Determination (Static Method)

Principle: The static method measures the saturation vapor pressure of a substance at a given temperature in a closed system at equilibrium.

Apparatus:

-

Constant temperature bath.

-

Sample vessel connected to a pressure measuring device (e.g., manometer) and a vacuum line.

Procedure:

-

A sample of this compound is placed in the sample vessel.

-

The system is evacuated to remove air.

-

The sample vessel is brought to the desired temperature in the constant temperature bath.

-

The pressure in the vessel is monitored until it reaches a constant value, which is the vapor pressure of the substance at that temperature.

Water Solubility (Flask Method)

Principle: This method determines the saturation concentration of a substance in water at a specific temperature.

Apparatus:

-

Constant temperature water bath with a shaker.

-

Flasks with stoppers.

-

Analytical method for quantification (e.g., HPLC).

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath until equilibrium is reached.

-

The solution is allowed to stand for a sufficient time to allow any undissolved solid to settle.

-

A sample of the clear aqueous solution is carefully taken and the concentration of this compound is determined using a suitable analytical method.

n-Octanol/Water Partition Coefficient (Shake Flask Method)

Principle: This method determines the ratio of the concentration of a substance in the n-octanol phase to its concentration in the aqueous phase at equilibrium, providing a measure of its lipophilicity.

Apparatus:

-

Separatory funnels.

-

Mechanical shaker.

-

Analytical method for quantification in both phases.

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is placed in a separatory funnel with the other solvent.

-

The funnel is shaken until equilibrium is reached.

-

The two phases are separated, and the concentration of the substance in each phase is determined.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Dissociation Constant (Titration Method)

Principle: For an acidic or basic substance, the pKa is determined by titrating a solution of the substance with a standard solution of a strong base or acid and monitoring the pH.

Apparatus:

-

pH meter with an electrode.

-

Burette.

-

Magnetic stirrer.

Procedure:

-

A solution of this compound of known concentration is prepared.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from a burette.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Mode of Action: Inhibition of Phospholipid and Fatty Acid Synthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of phospholipids and fatty acids within the fungal cell.[7][8][9] This disruption of cell membrane components leads to a loss of membrane integrity and ultimately inhibits mycelial growth, sporangia formation, and spore germination.[9]

Caption: Mode of action of this compound in Oomycetes.

Conclusion

This technical guide provides a comprehensive summary of the physical and chemical properties of this compound, along with standardized methodologies for their determination. The compiled data and the visual representation of its mode of action offer a valuable resource for researchers and professionals engaged in the study and application of this important fungicide. This information is intended to facilitate further research into its environmental behavior, toxicological profile, and the development of new and improved formulations.

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 4. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

A Comprehensive Technical Guide to the History and Agricultural Application of Propamocarb Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propamocarb hydrochloride is a systemic carbamate fungicide that has been a significant tool in agriculture for the control of diseases caused by Oomycete pathogens.[1] First introduced to European markets in 1978, it provides both protective and curative action against a range of devastating plant diseases.[2][3] This technical guide delves into the history, mode of action, chemical properties, and agricultural applications of this compound, presenting key data and experimental protocols for a scientific audience.

History and Development

Developed by Bayer CropScience, propamocarb was first reported in 1978.[4][5] It was introduced to address the need for effective control of Oomycetes, a class of pathogens responsible for diseases like late blight, downy mildew, and damping-off.[2][5] Propamocarb is typically formulated as its hydrochloride salt to improve water solubility and stability.[6] Over the years, it has been registered and used in more than 30 countries, becoming a staple in integrated pest management (IPM) programs due to its unique mode of action and safety profile towards some beneficial microorganisms.[2][7] The United States Environmental Protection Agency (EPA) initiated a reregistration process for pesticides registered before 1984, including this compound, to ensure they meet contemporary safety standards.[8]

Physicochemical Properties

The technical grade active ingredient, this compound, possesses distinct physical and chemical properties that are crucial for its formulation and application.

| Property | Value | Reference |

| Chemical Name | Propyl 3-(dimethylamino)propylcarbamate hydrochloride | [9] |

| CAS Number | 25606-41-1 | [9] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [9] |

| Molecular Mass | 224.7 g/mol | [9] |

| Melting Point | 45-55°C (technical); 64.2°C (pure) | [7][9] |

| Vapour Pressure | 6 x 10⁻⁶ Torr at 25°C | [7] |

| Solubility (at 25°C) | >700 g/L in water; >500 g/L in methanol; >430 g/L in methylene chloride; <0.1 g/L in toluene and hexane | [7] |

| Dissociation Constant (pKa) | 9.1 | [7] |

| Octanol/Water Partition Coefficient (Kow) | 2.5 x 10⁻³ | [7] |

| Stability | Very stable to hydrolysis; half-life at pH 9 is 1.3 x 10³ years. Stable at 55°C for over 2 years. | [7] |

Mode of Action and Fungicidal Spectrum

This compound's efficacy stems from its unique biochemical mechanism, which distinguishes it from many other fungicides, resulting in no known cross-resistance.[5]

Biochemical Mechanism

The primary mode of action of propamocarb is the disruption of fungal cell membrane integrity. It inhibits the biosynthesis of essential phospholipids and fatty acids, which are critical components of the cell membrane.[5][10] This disruption halts the growth of fungal mycelia, prevents the formation of sporangia and oospores, and inhibits the germination of spores.[2][5] The systemic nature of the fungicide means it is absorbed by the plant's roots and leaves and translocated throughout the plant, providing comprehensive protection.[6][10]

Fungicidal Spectrum

This compound is specifically active against fungi in the class Oomycetes.[7] It is widely used to control a variety of plant diseases on numerous crops.[5]

| Pathogen Genus | Common Diseases Caused |

| Pythium | Damping-off, Root Rot, Blight |

| Phytophthora | Root and Stem Rot, Late Blight, Black Shank |

| Peronospora | Downy Mildew |

| Pseudoperonospora | Downy Mildew |

| Bremia | Downy Mildew |

| Aphanomyces | Root Rot |

Synthesis, Formulation, and Application

Chemical Synthesis

The commercial synthesis of propamocarb involves a nucleophilic substitution reaction. The process typically reacts 3-(dimethylamino)propylamine with propyl chloroformate.[6][11] The resulting compound is formulated as a hydrochloride salt to enhance its stability and solubility in water.[6]

References

- 1. fao.org [fao.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound (Ref: SN 66752) [sitem.herts.ac.uk]

- 5. Downy mildew solution: this compound - HEBEN [hb-p.com]

- 6. Propamocarb (Ref: SN 39744) [sitem.herts.ac.uk]

- 7. 685. Propamocarb (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. fao.org [fao.org]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. EP1254894A1 - Process for the preparation of propamocarb - Google Patents [patents.google.com]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Principles of Propamocarb Hydrochloride's Mode of Action

Abstract

This compound is a systemic fungicide renowned for its efficacy against Oomycete pathogens, a class of destructive plant pathogens including Phytophthora and Pythium species. Its unique mode of action distinguishes it from many other fungicides, making it a valuable tool in disease management and resistance mitigation strategies. This technical guide delineates the fundamental biochemical and physiological principles underlying the fungicidal activity of this compound. The primary mechanism involves the disruption of cell membrane integrity through the inhibition of phospholipid and fatty acid biosynthesis. This guide provides a comprehensive overview of its mechanism, supported by quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of the involved biological pathways and experimental workflows.

Introduction

This compound is a carbamate-based fungicide with systemic properties, allowing it to be absorbed and translocated throughout the plant, offering both protective and curative action against a range of Oomycete-induced diseases such as downy mildew, late blight, and damping-off.[1][2][3] A key feature of propamocarb is its multi-site action, which reduces the likelihood of pathogens developing resistance compared to single-site fungicides.[4] While its classification as a carbamate suggests potential cholinesterase inhibition, its primary fungicidal efficacy is attributed to a distinct and more specific mechanism targeting fungal cell metabolism.[1][2]

Primary Mode of Action: Disruption of Lipid Synthesis and Membrane Integrity

The core mechanism of this compound's fungicidal activity is the inhibition of phospholipid and fatty acid biosynthesis within the pathogen's cells.[2][5] These lipids are fundamental components of the cell membrane, crucial for maintaining structural integrity, regulating permeability, and facilitating cellular signaling.

By interfering with the synthesis of these vital components, this compound initiates a cascade of detrimental effects on the fungal pathogen:

-

Compromised Membrane Structure: The disruption of phospholipid and fatty acid production leads to a structurally unsound cell membrane, rendering it unable to perform its essential functions.[4]

-

Inhibition of Fungal Development: This cellular disruption effectively halts critical stages of the fungal life cycle, including mycelial growth, the formation of sporangia, and the germination of spores.[2][5]

The precise enzymatic target within the fatty acid and phospholipid biosynthesis pathway has been a subject of speculation but is not definitively identified in publicly available literature.[3] However, the downstream effects on fungal growth and development are well-documented.

Visualizing the Proposed Signaling Pathway